2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-23(20,21)12-8-6-11(7-9-12)10-15(19)17-16-13-4-2-3-5-14(13)18-22-16/h6-9H,2-5,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFRCKJWRPIEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound is involved in a reaction with a phenylacetic acid ester and phenyl 6-methylnicotinate in the presence of a base. This reaction results in the hydrolysis and decarboxylation of the resultant 2-[4-(methylsulfonyl)phenyl]-3-(6-methylpyridin-3-yl)-3-oxopropionic acid ester.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with key enzymes such as Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β). These enzymes are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation. Therefore, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently.
Biological Activity
2-(4-(Methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and structure-activity relationships (SAR).
- Molecular Formula : C15H18N2O3S
- Molecular Weight : 302.37 g/mol
- Structure : The compound features a methylsulfonyl group attached to a phenyl ring and a tetrahydrobenzo[c]isoxazole moiety.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives:
- The compound demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) with growth inhibition rates exceeding 85% at specific concentrations .
- It also showed moderate activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.
| Microorganism | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 85.76 | 10 |
| MRSA | 90.12 | 10 |
| Escherichia coli | 66.69 | 50 |
| Klebsiella pneumoniae | 70.45 | 50 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through COX enzyme inhibition assays:
- It exhibited selective COX-2 inhibitory activity with an IC50 value ranging from 0.10 to 0.31 µM, significantly more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- The selectivity index (SI) for COX-2 over COX-1 was notably high (31.29 to 132), suggesting potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be correlated with its structural features:
- The presence of the methylsulfonyl group enhances solubility and may contribute to the observed antimicrobial activity.
- Variations in the tetrahydrobenzo[c]isoxazole moiety have been shown to influence both potency and selectivity towards COX enzymes .
Case Studies
Several studies have investigated similar compounds with modifications in the phenyl or isoxazole moieties:
- Case Study on Derivatives : A series of derivatives based on the core structure were synthesized and tested for their biological activities. Compounds with additional halogen substitutions on the phenyl ring exhibited enhanced antibacterial properties.
- Clinical Implications : In vivo studies demonstrated that formulations containing this compound significantly reduced inflammation in animal models of arthritis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-Based Analogs ()
Compounds such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide (21b) and others in share a bicyclic scaffold but replace the isoxazole ring with a thiophene. Key differences include:
- Core Structure: Thiophene (sulfur-containing) vs.
- Substituents : The target compound’s methylsulfonylphenyl group contrasts with pyrazolopyridine or hydrazine derivatives in .
- Synthesis : Thiophene analogs require nitrogen atmospheres and extended reflux times (~6–9 hours), while the target’s synthesis (inferred from ) involves amide coupling under basic conditions .
| Feature | Target Compound | Thiophene Analogs (e.g., 21b) |
|---|---|---|
| Core Structure | Tetrahydrobenzo[c]isoxazole | Tetrahydrobenzo[b]thiophene |
| Key Substituent | Methylsulfonylphenyl | Pyrazolopyridine/Hydrazine |
| Biological Activity | Not reported | Cytotoxicity (H1299 cells, no data) |
Dichlorophenylamino Derivatives ()
2-(2-(2,6-Dichlorophenylamino)phenyl)-N-(4-(methylsulfonyl)phenyl)acetamide (13) shares the methylsulfonylphenyl-acetamide motif but incorporates a dichlorophenylamino group instead of the tetrahydrobenzoisoxazole.
- Functional Groups : Both compounds have sulfone (-SO₂-) and secondary amide (-NHCO-) groups, evidenced by IR peaks at ~1,301–1,693 cm⁻¹ .
- Solubility & Bioavailability: The dichlorophenylamino group in compound 13 may reduce solubility compared to the target’s bicyclic isoxazole, which could enhance membrane permeability.
Gamma Secretase Modulators ()
N-(2-Methoxy-4-(7-oxo-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)phenyl)-N-(2-oxopropyl)formamide shares the tetrahydrobenzoisoxazole core but includes a methoxy group and formamide linkage.
- Therapeutic Target : Designed for Alzheimer’s disease (gamma secretase modulation), whereas the target compound’s application is unspecified.
- Synthesis : Both use Cs₂CO₃ and polar aprotic solvents (DMF), but the target lacks the formamide and keto groups seen here .
Quinoline Derivatives ()
Patent compounds like N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-(methylsulfonyl)piperidin-4-ylidene)acetamide feature quinoline cores and piperidinylidene acetamide groups.
- Structural Divergence: The quinoline scaffold replaces the tetrahydrobenzoisoxazole, introducing aromatic nitrogen atoms.
- Methylsulfonyl Role : Present in both compounds, but positioned on a piperidine ring in the patent compound vs. a phenyl group in the target .
Chromenone Derivatives ()
Compounds such as 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones (5a-e) retain the tetrahydrobenzoisoxazole moiety but fuse it with a chromenone system.
- Synthesis : Requires Baker-Venkataraman rearrangement, contrasting with direct amidation likely used for the target.
- Applications: Chromenones are often explored for antioxidant or anticancer activity, whereas the target’s acetamide group suggests kinase or protease targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
